7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its potential applications. This compound features a methoxy group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and biological properties.
This compound can be synthesized through various chemical reactions involving indazole derivatives and boron reagents. It is often used in research settings for the development of new pharmaceuticals and materials.
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is classified as an organoboron compound due to the presence of the boron atom in its structure. It is also categorized under heterocyclic compounds because of its indazole framework.
The synthesis of 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves:
For instance, one synthesis route involves using 1-methyl-1H-indazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as starting materials with iridium catalysts under controlled temperatures (55 °C) for optimized yields .
The molecular structure of 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be represented as follows:
Key structural data includes:
The compound undergoes various chemical reactions typical for organoboron compounds:
For example, in a typical Suzuki reaction setup involving 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a reagent can yield diverse substituted indazoles depending on the coupling partner used .
The mechanism of action for compounds like 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole often involves:
While specific data on this compound's biological activity may be limited in current literature, similar indazoles have been studied for their roles in pain modulation and as potential anti-cancer agents .
The physical properties include:
Chemical properties encompass:
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is primarily utilized in:
This compound exemplifies the versatility and significance of organoboron compounds in modern chemistry and their potential impact on drug discovery and material science advancements.
Organoboron compounds represent a cornerstone of modern synthetic chemistry, enabling transformative bond-forming reactions critical for constructing complex molecular architectures. Within this domain, 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1186422-15-0) emerges as a structurally sophisticated heterocyclic building block. Characterized by the molecular formula C₁₄H₁₉BN₂O₃ and a molecular weight of 274.13 g/mol, this compound integrates a pinacol boronic ester (BPin) group at the 4-position of the indazole nucleus and a methoxy substituent at the electronically strategic 7-position [2] [3]. This specific substitution pattern imbues the molecule with unique reactivity and stability profiles, positioning it as a valuable reagent for accessing medicinally relevant derivatives through cross-coupling and further functionalization. Its synthesis and application exemplify advances in the precision engineering of boron-containing heterocycles.
Boron-containing heterocycles have revolutionized medicinal chemistry and drug discovery, primarily due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology enables the efficient and selective formation of carbon-carbon bonds between aryl/vinyl boronic esters and aryl/vinyl halides or triflates under mild conditions. Pinacol boronic esters, such as the BPin group featured in this indazole derivative, offer significant advantages over their boronic acid counterparts: markedly enhanced stability towards protodeborylation and oxidation, simplified purification due to their typically crystalline nature, and broader compatibility with diverse reaction conditions [2]. These properties render them indispensable for the late-stage functionalization of complex molecules and the synthesis of compound libraries for biological screening. The incorporation of boron into heterocyclic scaffolds like indazoles combines the versatility of organoboron chemistry with the privileged pharmacophoric characteristics of nitrogen-containing heterocycles, thereby expanding accessible chemical space for lead optimization campaigns targeting diverse therapeutic areas.
Indazole, a bicyclic aromatic system comprising fused benzene and pyrazole rings, constitutes a privileged scaffold in medicinal chemistry. Indazole derivatives exhibit a broad spectrum of biological activities, underpinned by their ability to engage in key hydrogen-bonding interactions, modulate solubility profiles, and enhance metabolic stability relative to simpler heterocycles. The incorporation of methoxy substituents, particularly at the 7-position, significantly influences the electronic properties and conformational preferences of the indazole core. This substitution pattern modulates electron density, potentially enhancing interactions with biological targets such as kinases, G-protein-coupled receptors (GPCRs), and various enzymes implicated in disease pathways [2]. Furthermore, the presence of the BPin group at the 4-position provides a versatile synthetic handle for installing diverse aryl, heteroaryl, or alkenyl substituents via cross-coupling, enabling rapid exploration of structure-activity relationships (SAR) around the indazole core. The strategic placement of these functional groups (electron-donating methoxy at C7 and the planar BPin at C4) creates a multifunctional template ideally suited for constructing complex molecules with tailored physicochemical and biological properties.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7